4-Iodo-2-methyl-6-nitroaniline
Overview
Description
4-Iodo-2-methyl-6-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound 4-Iodo-2-methyl-6-nitroaniline is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 2-methyl-4-nitroaniline, 2-iodo-4-nitroaniline, and other iodo-nitroaniline isomers .
Synthesis Analysis
The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, which are structurally similar to 4-Iodo-2-methyl-6-nitroaniline, has been achieved using 2-toluidine as a starting material. The process involves acetylation, nitration, and hydrolysis steps, with the optimal conditions being carefully examined to maximize yields . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 4-Iodo-2-methyl-6-nitroaniline by incorporating an appropriate iodination step.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-iodo-4-nitroaniline, has been studied, revealing that molecules are linked by N-H...O hydrogen bonds and nitro...I interactions, forming chains and sheets that are further stabilized by aromatic pi-pi stacking interactions . These structural motifs are common in nitroaniline derivatives and could be expected to play a role in the crystal structure of 4-Iodo-2-methyl-6-nitroaniline as well.
Chemical Reactions Analysis
The reactivity of nitroaniline derivatives is influenced by the presence of nitro and amino or iodo substituents. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric crystal structure . The presence of an iodo substituent in 4-Iodo-2-methyl-6-nitroaniline would likely affect its reactivity and could potentially introduce unique properties, such as enhanced halogen bonding capabilities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are characterized by their intermolecular interactions, which include hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions . These interactions not only determine the crystal packing but also influence the material's properties such as melting points, solubility, and optical characteristics. For example, the noncentrosymmetric packing in 2-amino-4-nitroaniline contributes to its nonlinear optical properties . Similarly, the physical and chemical properties of 4-Iodo-2-methyl-6-nitroaniline would be expected to be influenced by its molecular structure and the nature of its intermolecular interactions.
Scientific Research Applications
Nonlinear Optical Applications
- Application Summary: The organic material 4-methyl-2-nitroaniline, which is structurally similar to 4-Iodo-2-methyl-6-nitroaniline, has been grown as a single crystal for use in nonlinear optical applications . These applications include frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .
- Methods of Application/Experimental Procedures: The crystal was grown using the slow evaporation solution growth technique . The crystal structure was determined using single crystal XRD, and the presence of various functional groups was confirmed by FTIR and FT-Raman spectral analyses . The optical properties were investigated using UV–Vis–NIR studies .
- Results/Outcomes: The crystal was found to belong to the centrosymmetric space group C2/c with a monoclinic crystal system . The optical band gap was calculated to be 2.31 eV, and the Urbach energy was found to be 0.051 eV . The melting and decomposition points of the crystal were determined to be 118 °C and 228 °C, respectively . The third-order nonlinear optical (NLO) properties were analyzed using Z-scan studies, indicating potential use for optical switching applications .
Dye and Antioxidant Production
- Application Summary: Nitroaniline, a compound structurally similar to 4-Iodo-2-methyl-6-nitroaniline, is used as an intermediate in the production of dyes and antioxidants .
- Methods of Application/Experimental Procedures: The specific methods and procedures can vary widely depending on the specific dye or antioxidant being produced. Typically, nitroaniline is reacted with other compounds under controlled conditions to produce the desired product .
- Results/Outcomes: The production of various dyes and antioxidants, which have wide-ranging applications in industries such as textiles, plastics, and food preservation .
Synthesis of 2-Iodo-4-Nitrobenzonitrile
- Application Summary: 2-Iodo-4-nitroaniline, a compound similar to 4-Iodo-2-methyl-6-nitroaniline, can be used to synthesize 2-iodo-4-nitrobenzonitrile .
- Methods of Application/Experimental Procedures: This involves reacting 2-iodo-4-nitroaniline with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
- Results/Outcomes: The result is the production of 2-iodo-4-nitrobenzonitrile, a compound that may have further applications in organic synthesis .
Insulation for Wires and Cables
- Application Summary: 4-Methyl-2-nitroaniline, a compound structurally similar to 4-Iodo-2-methyl-6-nitroaniline, can be used in applications including insulation for wires and cables .
- Methods of Application/Experimental Procedures: The specific methods and procedures can vary widely depending on the specific application. Typically, the compound is incorporated into the insulation material during the manufacturing process .
- Results/Outcomes: The result is the production of insulated wires and cables, which have wide-ranging applications in various industries .
Synthesis of 2-Iodo-p-Phenylenediamine
- Application Summary: 2-Iodo-4-nitroaniline, a compound similar to 4-Iodo-2-methyl-6-nitroaniline, can be used to synthesize 2-iodo-p-phenylenediamine .
- Methods of Application/Experimental Procedures: This involves reacting 2-iodo-4-nitroaniline with tin (II) dihydrate in concentrated HCl .
- Results/Outcomes: The result is the production of 2-iodo-p-phenylenediamine, a compound that may have further applications in organic synthesis .
Safety And Hazards
4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methyl-6-nitroaniline | |
CAS RN |
532934-93-3 | |
Record name | 4-Iodo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.